N-[[4-(difluoromethoxy)-3-methoxyphenyl]methyl]-N-methylpyrazolo[1,5-b]pyridazine-3-carboxamide
Description
N-[[4-(difluoromethoxy)-3-methoxyphenyl]methyl]-N-methylpyrazolo[1,5-b]pyridazine-3-carboxamide is a sophisticated organic compound belonging to the realm of heterocyclic chemistry
Properties
IUPAC Name |
N-[[4-(difluoromethoxy)-3-methoxyphenyl]methyl]-N-methylpyrazolo[1,5-b]pyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F2N4O3/c1-22(16(24)12-9-21-23-13(12)4-3-7-20-23)10-11-5-6-14(26-17(18)19)15(8-11)25-2/h3-9,17H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZXXWPSELOCDID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC(=C(C=C1)OC(F)F)OC)C(=O)C2=C3C=CC=NN3N=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F2N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[4-(difluoromethoxy)-3-methoxyphenyl]methyl]-N-methylpyrazolo[1,5-b]pyridazine-3-carboxamide involves a multi-step sequence:
Formation of the pyrazolopyridazine ring: This foundational step typically starts with the cyclization of appropriate hydrazine derivatives with di-carbonyl compounds under acidic or basic conditions.
Introduction of the difluoromethoxy and methoxy groups: Utilizing specific substitution reactions, such as nucleophilic aromatic substitution, where the aromatic ring undergoes the addition of difluoromethoxy and methoxy groups under controlled temperatures and in the presence of suitable bases or catalysts.
Carboxamide formation: The coupling of the pyrazolopyridazine with carboxylic acids or their derivatives, using agents like carbodiimides to form the amide bond.
Industrial Production Methods
For industrial scale-up, continuous flow synthesis might be employed to streamline the reaction process, minimize by-product formation, and enhance yield. Automation and real-time monitoring of reaction parameters ensure consistency and quality in large batches.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methoxy groups can be selectively oxidized to form more reactive intermediates.
Reduction: Reduction of the carboxamide group can lead to the corresponding amine.
Substitution: The aromatic rings of the compound can undergo electrophilic or nucleophilic substitution depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: Using agents like potassium permanganate or chromium trioxide under controlled acidic conditions.
Reduction: Application of reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Utilization of halogens (Cl2, Br2) or nucleophiles (NH3, OH-) in appropriate solvents and temperatures.
Major Products
Oxidation: Formation of quinone derivatives.
Reduction: Production of primary or secondary amines.
Substitution: Generation of halo-substituted or nucleophile-adducted derivatives.
Scientific Research Applications
Chemistry
The compound serves as an intermediate in synthesizing more complex heterocyclic systems, contributing to advancements in medicinal and organic chemistry.
Biology
It plays a role in the development of enzyme inhibitors, affecting various biological pathways and offering potential therapeutic benefits.
Medicine
Research explores its utility as a pharmacophore for drugs targeting conditions like cancer, inflammation, and neurodegenerative diseases, owing to its ability to modulate specific molecular targets.
Industry
Potential use in agrochemicals, dyes, and polymers, given its diverse chemical reactivity and stability.
Mechanism of Action
Molecular Targets and Pathways
The compound interacts with enzyme active sites, inhibiting their function through competitive or non-competitive mechanisms. It may also modulate signaling pathways by binding to receptors or ion channels.
Comparison with Similar Compounds
N-[[4-(difluoromethoxy)-3-methoxyphenyl]methyl]-N-methylpyrazolo[1,5-b]pyridazine-3-carboxamide is unique due to its specific functional groups and heterocyclic core, which impart distinct reactivity and biological activity. Similar compounds might include those with variations in substituents or ring structures, such as pyrazolopyrimidines or pyridazinones, each offering different interaction profiles and applications.
The compound’s uniqueness lies in its balanced solubility, stability under physiological conditions, and targeted biological interactions, setting it apart from other heterocycles in its class.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
